molecular formula C20H26O4 B162332 Gibberellin A9 methyl ester CAS No. 2112-08-5

Gibberellin A9 methyl ester

Cat. No. B162332
CAS RN: 2112-08-5
M. Wt: 330.4 g/mol
InChI Key: GKRMJALKMNRHGF-WARWBDHMSA-N
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Description

Gibberellin A9 Methyl Ester is a derivative of the plant hormone Gibberellin which regulates growth and various developmental processes . It is a gibberellin ester, a lactone, and a methyl ester . Its empirical formula is C20H26O4 .


Synthesis Analysis

The synthesis of this compound involves several steps. An oxidative cleavage of a double bond using KMnO4 gives an aldehyde intermediate. This is followed by a Wittig one-carbon homologation and an ene reaction to close a six-membered ring. The team then used an ozonolysis and an intramolecular aldol condensation to construct the target’s trans-hydrindane .


Molecular Structure Analysis

The molecular formula of this compound is C20H26O4 . It has a molecular weight of 330.42 . The structure of this compound is complex, with several rings and functional groups .


Chemical Reactions Analysis

This compound undergoes several chemical reactions during its synthesis. Key steps in the total synthesis include an oxidative cleavage of a double bond using KMnO4, a Wittig one-carbon homologation, an ene reaction to close a six-membered ring, an ozonolysis, and an intramolecular aldol condensation .

Scientific Research Applications

Role in Plant Growth and Development

Gibberellin A9 methyl ester plays a crucial role in the regulation of plant growth and development. In studies involving Douglas-fir (Pseudotsuga menziesii), GA9 has been identified as the main gibberellin, along with other minor compounds like GA7, GA3, and GA8 (Meyer, Schneider, & Sembdner, 2008). Similar findings are observed in lettuce, where gibberellin A9 (GA9) metabolism is critical for elongation growth and the conversion to GA20-like metabolites (Nash, Jones, & Stoddart, 2004).

Impact on Drought Tolerance

Research on the Arabidopsis gibberellin methyl transferase 1 gene in tomato plants highlights the link between reduced levels of active gibberellins and increased drought tolerance. This study shows that the overexpression of AtGAMT1, which converts active gibberellins to inactive GA methyl esters, leads to drought-resistant tomato plants with reduced transpiration and smaller stomata (Nir, Moshelion, & Weiss, 2014).

Synthesis and Structural Studies

Several studies focus on the synthesis and structural analysis of this compound and its analogues. For instance, the synthesis of 3α,13β-diacetyl-9,15-cyclogibberellin A3 methyl ester has been achieved starting from gibberellic acid (GA3) (Hong, 2003). Additionally, the concise synthesis of (-)-GA18 methyl ester from andrographolide, another member of the gibberellins family, highlights the diversity and complexity of these compounds (Li et al., 2022).

Biological Activity and Potential Applications

Research on the biological activity of gibberellin conjugates, including various GA methyl esters, reveals differing activities based on their chemical structure and the bioassay system used. This study suggests that the activity of GA conjugates in bioassays depends on the ability of plant enzymes to hydrolyze various linkages (Sembdner et al., 2004). Furthermore, the antitumor and antiangiogenic effects of GA-13315, a gibberellin derivative, indicate its potential as an efficient antitumor compound with varying inhibitory concentrations across different human tumor cell lines (Zhang et al., 2012).

Mechanism of Action

Target of Action

Gibberellin A9 methyl ester (GA9-me), also known as methyl GA9, primarily targets the reproductive organs in certain plant species . It acts as an antheridiogen, a substance that promotes the formation of antheridia (male sex organs in ferns and some other lower plants) . It also inhibits the formation of archegonia (female sex organs in ferns and some other lower plants) .

Mode of Action

GA9-me interacts with its targets by inducing antheridium formation and inhibiting archegonium formation . This dual action helps regulate the balance of male and female sex organs in the plants where it is active . The compound is rapidly converted in the prothallial tissue, suggesting it may be metabolized or modified after it is applied .

Biochemical Pathways

It is known that gibberellins, the class of compounds to which ga9-me belongs, play important roles in regulating growth and development in plants . They are involved in a wide range of processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .

Pharmacokinetics

It has been observed that exogenously applied ga9 is rapidly converted to ga9-me in the prothallial tissue . This suggests that the compound may be quickly absorbed and metabolized in the plant tissues where it is active.

Result of Action

The primary result of GA9-me’s action is the regulation of reproductive organ formation in certain plant species . By promoting antheridium formation and inhibiting archegonium formation, GA9-me can influence the balance of male and female sex organs in these plants .

Action Environment

It is known that the activity of gibberellins can be influenced by a variety of environmental factors, including light, temperature, and water availability

properties

IUPAC Name

methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRMJALKMNRHGF-WARWBDHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555159
Record name Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2112-08-5
Record name Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the stereochemical outcome of hydration reactions at the C-16 position in gibberellins like gibberellin A9?

A1: Research using spectroscopic analysis and X-ray crystallography has shown that the hydration of the 16-ene in gibberellins, including gibberellin A9, results in the formation of alcohols with a (16R)-stereochemistry. [, ] This stereospecificity is important for understanding the biological activity of these compounds.

Q2: Can gibberellin A9 methyl ester be synthesized from other gibberellins, and what does this tell us about its structure?

A2: Yes, this compound can be synthesized from both gibberellic acid and a mixture of gibberellins A4/A7. [] This synthesis confirms the structural similarities between these gibberellins and provides insights into the potential biosynthetic pathways of this compound in plants.

Q3: How is this compound metabolized by fungi, and what are the implications for its biological activity?

A3: this compound is metabolized by certain fungi, such as Gibberella fujikuroi and Rhizopus nigricans. [] The specific metabolites produced vary depending on the fungal species. For example, Gibberella fujikuroi converts this compound primarily into gibberellins A20 and A40, along with other metabolites like didehydrogibberellin A9 derivatives and hydroxylated forms. This metabolism highlights the potential for biotransformation of this compound in the environment and suggests possible roles for these metabolites in plant-fungal interactions.

Q4: Has this compound been identified in any natural sources?

A4: Yes, this compound has been identified as a naturally occurring substance in the plant Lygodium japonicum where it plays a role in regulating the formation of reproductive organs. [] This discovery suggests a potential ecological role for this compound and highlights the diversity of plant hormones in nature.

Q5: Does this compound exhibit estrogenic activity?

A5: this compound, along with other gibberellins (GA9, GA4, GA3, and their methyl esters), were tested for estrogenic activity using a recombinant yeast bioassay and were found to have no detectable activity. [] This finding suggests that this compound does not directly interact with the human estrogen receptor.

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